molecular formula C21H21N3O4S B2864681 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892979-82-7

2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2864681
CAS No.: 892979-82-7
M. Wt: 411.48
InChI Key: NTJVBVFVOFXOII-UHFFFAOYSA-N
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Description

The compound “2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a complex organic molecule. It contains a pyrrolidinone ring, which is a common motif in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The pyrrolidinone ring could potentially participate in hydrogen bonding, and the benzamido and tetrahydrobenzo[b]thiophene groups could contribute to the compound’s overall polarity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrrolidinone ring and benzamido group could make the compound soluble in polar solvents .

Scientific Research Applications

Heterocyclic Synthesis

The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized using 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, a related compound, leading to the production of derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine (Mohareb et al., 2004).

Antimicrobial Evaluation and Docking Studies

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. For example, 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides were synthesized and subjected to biological evaluation and molecular docking studies (Talupur et al., 2021).

Synthesis of Thienopyridines and Thienopyrimidines

The compound has been used for the synthesis of thienopyridines and -pyrimidines, indicating its utility in the production of these important chemical structures (Mohareb et al., 2003).

Anti-Inflammatory and Analgesic Agent Synthesis

It has been involved in the synthesis of novel compounds with potential anti-inflammatory and analgesic properties. This includes the synthesis of benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone (Abu‐Hashem et al., 2020).

Inhibition of Cell Adhesion

The compound's derivatives have shown potential in inhibiting cell adhesion, particularly by affecting the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1, which has implications in inflammation and cancer research (Boschelli et al., 1995).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, it could interact with biological targets such as enzymes or receptors. The pyrrolidinone ring is a common feature in many drugs and can interact with biological systems in various ways .

Future Directions

The future research directions for this compound could include exploring its potential uses in pharmaceuticals or materials science, given the interesting properties of the pyrrolidinone ring .

Properties

IUPAC Name

2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-22-20(28)18-14-7-2-3-8-15(14)29-21(18)23-19(27)12-5-4-6-13(11-12)24-16(25)9-10-17(24)26/h4-6,11H,2-3,7-10H2,1H3,(H,22,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJVBVFVOFXOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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